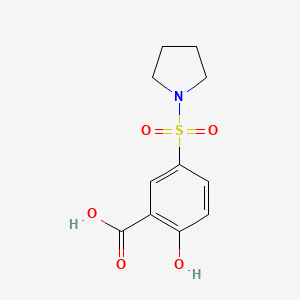

2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid

Descripción general

Descripción

“2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” is a biochemical compound with the molecular formula C11H13NO5S and a molecular weight of 271.29 . It is used for proteomics research .

Synthesis Analysis

While specific synthesis methods for “2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid” were not found in the search results, pyrrolidine compounds are often synthesized from different cyclic or acyclic precursors, or by functionalizing preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

The pyrrolidine ring, a core component of 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid, is a prevalent feature in medicinal chemistry. It’s often used to create novel compounds with potential therapeutic effects due to its ability to enhance stereochemistry and contribute to three-dimensional molecular diversity . This compound can serve as a building block for designing selective drugs, particularly due to the sulfonyl group which can improve the binding affinity and specificity of the drug candidates.

Agricultural Chemistry

In agriculture, this compound could be explored for the development of new pesticides or herbicides. The sulfonyl group in its structure may be useful in creating compounds that can act as selective inhibitors of plant enzymes, potentially leading to the development of herbicides that are less harmful to non-target plants .

Material Science

2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid may find applications in material science, particularly in the synthesis of polymers. The benzoic acid moiety can be involved in polymerization reactions, while the sulfonyl group could confer additional properties like thermal stability or resistance to degradation .

Environmental Science

This compound’s derivatives could be used in environmental science research, especially in the study of soil and water pollution. Its ability to bind to various contaminants could make it a valuable tool in the development of new methods for environmental cleanup or as a sensor for detecting the presence of hazardous substances .

Biochemistry

In biochemistry, 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid can be utilized in enzyme inhibition studies. The compound’s structure allows it to fit into the active sites of certain enzymes, thereby inhibiting their action. This can be particularly useful in understanding disease mechanisms or in the development of enzyme-based diagnostics .

Industrial Applications

The chemical structure of 2-Hydroxy-5-(pyrrolidin-1-ylsulfonyl)benzoic acid suggests potential uses in industrial processes, such as the synthesis of dyes and pigments. The benzoic acid part of the molecule could be used to attach various functional groups, altering the color properties of the resulting compounds .

Propiedades

IUPAC Name |

2-hydroxy-5-pyrrolidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c13-10-4-3-8(7-9(10)11(14)15)18(16,17)12-5-1-2-6-12/h3-4,7,13H,1-2,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBNNVRJHMJMMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Cyclopropyl-1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2905554.png)

![3-(2,4-Dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid](/img/structure/B2905555.png)

![2-Methyl-4-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridine](/img/structure/B2905556.png)

![N-(3,4-dichlorophenyl)-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide](/img/structure/B2905563.png)

![8-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2905571.png)

![3-Bromo-4-[(dimethylamino)methyl]aniline](/img/structure/B2905572.png)